REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-])=O)[C:3]=1[Cl:12].C([O-])([O-])=O.[Na+].[Na+]>CCO.O>[Br:1][C:2]1[C:3]([Cl:12])=[C:4]([NH2:9])[C:5]([NH2:6])=[CH:7][CH:8]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(N)C=C1)[N+](=O)[O-])Cl
|
Name
|
SnCl2-2H2O
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
EXTRACTION
|
Details
|
Extraction with CHCl3 (×3)
|
Type
|
WASH
|
Details
|
by washing with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over Na2SO4, and filtration
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
afforded an orange solid
|
Type
|
CUSTOM
|
Details
|
that was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=CC1)N)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |